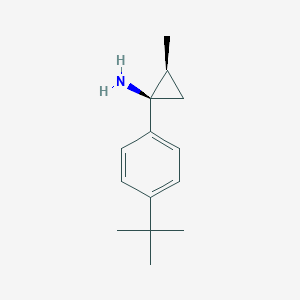
(1R,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine is a chiral cyclopropane derivative. This compound is characterized by the presence of a cyclopropane ring substituted with a tert-butylphenyl group and a methyl group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a substituted styrene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include:
- Solvent: Dichloromethane or toluene
- Temperature: Room temperature to reflux
- Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired enantiomer.
化学反应分析
Types of Reactions
(1R,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, (1R,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to bind selectively to certain enzymes, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of (1R,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Activation: Binding to a receptor, triggering a signaling cascade.
相似化合物的比较
Similar Compounds
- (1R,2S)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine can be compared with other cyclopropane derivatives, such as:
- (1R,2S)-1-(4-Methylphenyl)-2-methylcyclopropan-1-amine
- (1R,2S)-1-(4-Ethylphenyl)-2-methylcyclopropan-1-amine
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the tert-butyl group. These features contribute to its distinct reactivity and binding properties, making it valuable in various scientific and industrial applications.
属性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC 名称 |
(1R,2S)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C14H21N/c1-10-9-14(10,15)12-7-5-11(6-8-12)13(2,3)4/h5-8,10H,9,15H2,1-4H3/t10-,14+/m0/s1 |
InChI 键 |
JPBYZNBGFHFPMT-IINYFYTJSA-N |
手性 SMILES |
C[C@H]1C[C@@]1(C2=CC=C(C=C2)C(C)(C)C)N |
规范 SMILES |
CC1CC1(C2=CC=C(C=C2)C(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]methanol](/img/structure/B13224648.png)
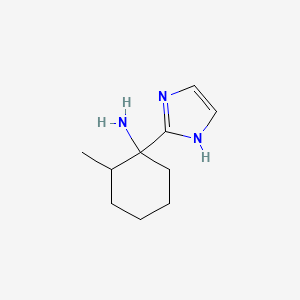

![5-[1-(Propan-2-yl)-1H-pyrazol-4-yl]pyridine-2-carboxylic acid](/img/structure/B13224674.png)

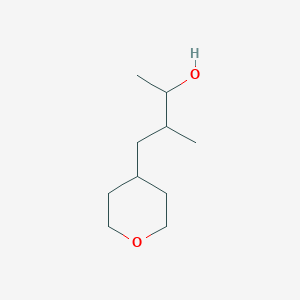
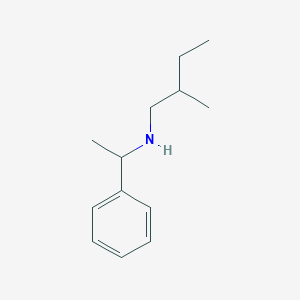

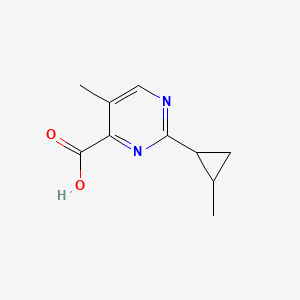
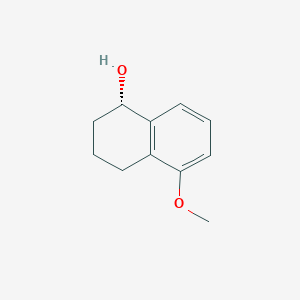
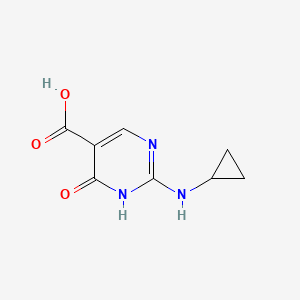
![1,6-Dimethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13224731.png)
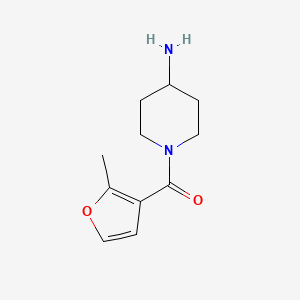
![[3-(Hexylamino)phenyl]methanol](/img/structure/B13224740.png)
